

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: (2S,3R)-Fmoc-Abu(3-N3)-OH

CAS No.: 146306-79-8

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Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Developed by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry for this work, the method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[3] This approach revolutionized peptide synthesis by simplifying the purification process; excess reagents and by-products are removed by simple filtration and washing, a significant improvement over traditional liquid-phase synthesis.[3][4][5]

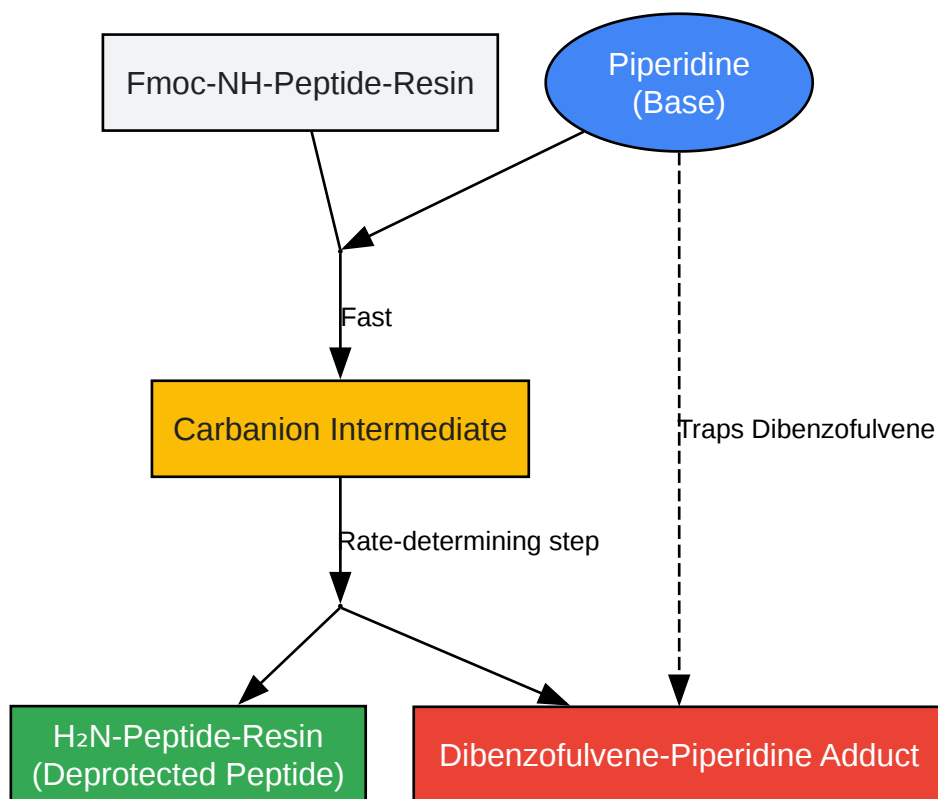
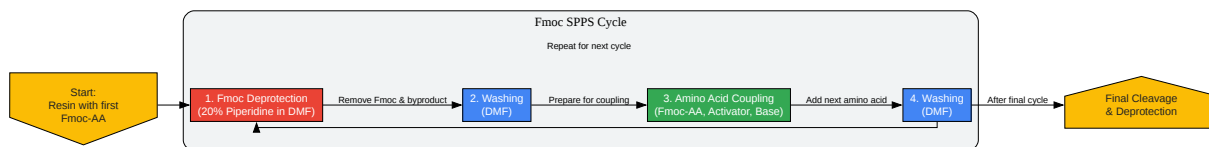
The most widely used strategy in SPPS is the Fmoc/tBu approach.[6] This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α -amino group of the amino acids.[4][5] Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu). This "orthogonal" protection scheme is critical, as it allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups.[7][8]

The Core Principle: The SPPS Cycle

Fmoc SPPS is a cyclical process where each cycle adds a single amino acid to the peptide chain. The general cycle consists of four main steps: deprotection, washing, coupling, and another washing step.^{[5][8]}

- **Deprotection:** The cycle begins with the removal of the N α -Fmoc protecting group from the resin-bound amino acid or peptide. This is typically achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).^{[3][7][9]}
- **Washing:** After deprotection, the resin is thoroughly washed with a solvent such as DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.^[7]
- **Coupling:** The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.^[5]
- **Washing:** A final washing step removes excess reagents and by-products, leaving the peptide-resin ready for the next cycle.^[5]

This cycle is repeated until the desired peptide sequence is assembled.



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